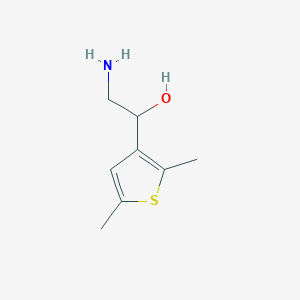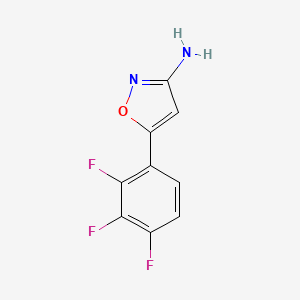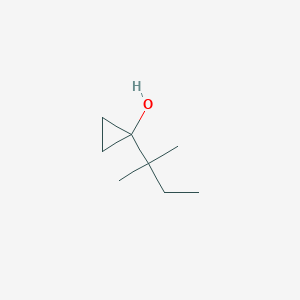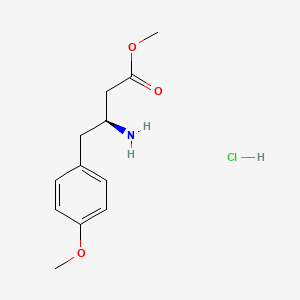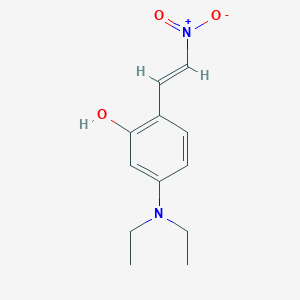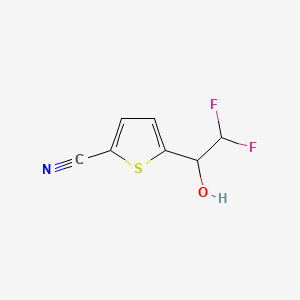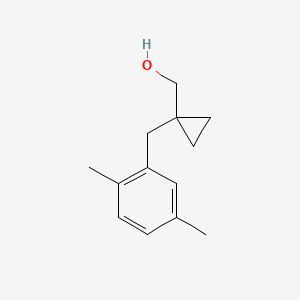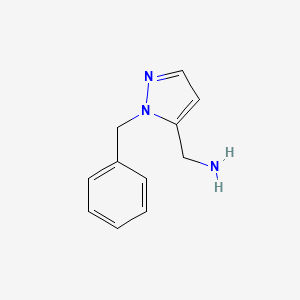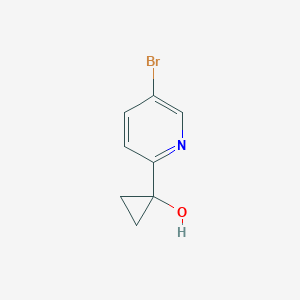![molecular formula C12H16O2 B13600969 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H16O2 It is a cyclopropyl derivative with a methoxyphenyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 2-methoxyphenyl ethylene, followed by reduction. One common method involves the use of diazomethane as a cyclopropanating agent in the presence of a catalyst like rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted cyclopropyl derivatives
Scientific Research Applications
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group and cyclopropyl ring play crucial roles in determining the compound’s binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-one: A ketone derivative with similar structural features but different chemical reactivity and applications.
1-(2-Methoxyphenyl)ethan-1-ol: An alcohol derivative with a simpler structure and different chemical properties.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: A fluorinated derivative with unique chemical and biological properties.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[1-(2-methoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16O2/c1-9(13)12(7-8-12)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
LPZOBHVSBFSYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



